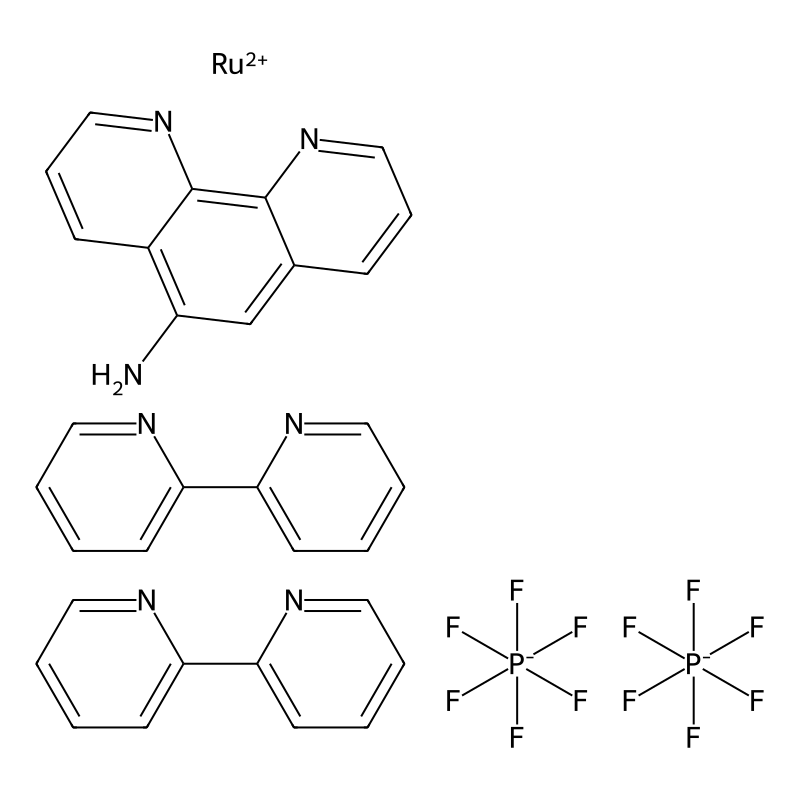

Bis(2,2'-bipyridine)-(5-aminophenanthroline)ruthenium bis(hexafluorophosphate)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Photoluminescence

Ru(bpy)2(phen-5-NH2)(PF6)2 exhibits light emission properties. Upon absorbing light energy, the molecule can enter an excited state and then release energy as light of a longer wavelength, making it luminescent []. Researchers have explored this property in applications such as fluorescence labeling and biosensors [].

Electrochemical properties

Ru(bpy)2(phen-5-NH2)(PF6)2 can undergo electron transfer reactions. The ability to gain or lose electrons makes this molecule potentially useful in areas like solar energy conversion and electron transfer studies in biological systems [].

Here are some specific research applications of Ru(bpy)2(phen-5-NH2)(PF6)2:

DNA sequencing

Researchers have used Ru(bpy)2(phen-5-NH2)(PF6)2 as a luminescent probe in DNA sequencing techniques. The molecule's fluorescence properties can aid in identifying specific DNA bases [].

Photocatalysis

Ru(bpy)2(phen-5-NH2)(PF6)2 has been explored as a photocatalyst for various chemical reactions. Light irradiation can activate the molecule, enabling it to drive chemical transformations [].

Bis(2,2'-bipyridine)-(5-aminophenanthroline)ruthenium bis(hexafluorophosphate) is a coordination compound featuring a ruthenium center coordinated to two 2,2'-bipyridine ligands and one 5-aminophenanthroline ligand. This compound is notable for its luminescent properties and potential applications in fields such as photochemistry and biochemistry. The molecular formula for this compound is with a molecular weight of approximately 898.59 g/mol .

The structure of the compound includes a central ruthenium atom surrounded by the aforementioned ligands, contributing to its unique electronic and optical properties. The hexafluorophosphate counterions help stabilize the complex in solution, enhancing its solubility and reactivity in various chemical environments .

- This compound exhibits luminescence (light emission) upon absorbing light, making it a potential candidate for various applications in optoelectronic devices and luminescent probes.

- The presence of the amine group (NH2) on phen-5-NH2 ligand may influence the photophysical properties of the complex by affecting the excited state energy levels. However, detailed mechanisms for this specific complex haven't been widely reported.

- Specific safety information for this compound appears limited in scientific literature.

- Ruthenium complexes can potentially exhibit some heavy metal toxicity; however, the overall toxicity of this specific complex is not well documented [].

- As a general precaution, it is recommended to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated environment following standard laboratory safety practices.

Bis(2,2'-bipyridine)-(5-aminophenanthroline)ruthenium bis(hexafluorophosphate) has been studied for its biological activity, particularly its potential as a luminescent probe in biochemical assays. Its fluorescent properties make it suitable for applications in DNA sequencing and other molecular biology techniques where specific nucleotide detection is required . The compound acts as an electrochemiluminescence acceptor, enhancing detection sensitivity in diagnostic assays .

The synthesis of Bis(2,2'-bipyridine)-(5-aminophenanthroline)ruthenium bis(hexafluorophosphate) typically involves several steps:

- Preparation of Ruthenium Complex: Starting with ruthenium chloride, bipyridine ligands are added to form a preliminary complex.

- Ligand Addition: The addition of 5-aminophenanthroline occurs under controlled conditions to ensure proper coordination to the ruthenium center.

- Formation of Hexafluorophosphate Salt: The final step involves the introduction of hexafluorophosphate ions to stabilize the complex, often through precipitation methods or ion exchange techniques.

These methods allow for the production of high-purity compounds suitable for research applications .

Studies on the interactions of Bis(2,2'-bipyridine)-(5-aminophenanthroline)ruthenium bis(hexafluorophosphate) with various biomolecules have revealed its potential as a selective probe for DNA and RNA. The compound's ability to intercalate between nucleobases allows it to facilitate electron transfer processes critical for biochemical sensing applications. Furthermore, its luminescent properties can be tuned by modifying the ligand environment, providing insights into molecular interactions at a cellular level .

Several compounds share structural similarities with Bis(2,2'-bipyridine)-(5-aminophenanthroline)ruthenium bis(hexafluorophosphate), including:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Tris(1,10-phenanthroline)ruthenium(II) bis(hexafluorophosphate) | Ru(phen)₃(PF₆)₂ | Strong luminescence; used in photochemical studies |

| Ru(bpy)₃Cl₂ | Ru(bpy)₃Cl₂ | Commonly used in photodynamic therapy; less selective binding |

| Ru(bpy)₂(dppz)(PF₆)₂ | Ru(bpy)₂(dppz)(PF₆)₂ | Exhibits enhanced DNA binding affinity; used in molecular probes |

Uniqueness

Bis(2,2'-bipyridine)-(5-aminophenanthroline)ruthenium bis(hexafluorophosphate) stands out due to its combination of bipyridine and aminophenanthroline ligands which enhance its luminescence and biological interaction capabilities. This unique ligand arrangement allows for specific binding interactions with nucleic acids that are not present in other similar compounds.

Molecular Formula and Structural Elements

The compound’s molecular formula is C₃₂H₂₅F₁₂N₇P₂Ru, with a molecular weight of 898.59 g/mol. Its structure comprises:

- Ruthenium(II) ion as the central metal atom.

- Two 2,2'-bipyridine (bpy) ligands, which are bidentate N-donor ligands.

- One 5-aminophenanthroline (phen-5-NH₂) ligand, a tridentate N-donor ligand with an amino group at the 5-position.

- Two hexafluorophosphate (PF₆⁻) counterions.

The coordination geometry is octahedral, with the Ru(II) ion surrounded by three bidentate bpy ligands and one tridentate phen-5-NH₂ ligand. The PF₆⁻ counterions balance the charge of the complex.

Table 1: Structural and Physicochemical Properties

Comparative Analysis with Related Ruthenium Complexes

This compound differs from classical Ru(II) complexes like [Ru(bpy)₃]²⁺ (tris(bipyridine)ruthenium(II)) in ligand composition and photophysical behavior:

The phen-5-NH₂ ligand introduces a reactive amino group, enabling covalent modifications for bioconjugation or nanomaterial integration.

The synthesis of bis(2,2'-bipyridine)-(5-aminophenanthroline)ruthenium bis(hexafluorophosphate) [Ru(bpy)₂(5-amino-phen)(PF₆)₂] represents a sophisticated approach to creating mixed-ligand ruthenium polypyridyl complexes with tailored electronic and photophysical properties. This compound serves as a versatile platform for applications in electrochemiluminescence, DNA analysis, and fluorescence-based detection systems [1] [2].

Ligand Preparation: 2,2'-Bipyridine and 5-Aminophenanthroline Modifications

The preparation of ligands for ruthenium coordination complexes requires careful consideration of synthetic methodologies that ensure high purity and minimal structural defects. 2,2'-Bipyridine synthesis has been extensively studied, with multiple approaches documented in the literature. The most established method involves the catalytic coupling of pyridine using nickel-based catalysts under elevated temperatures [3]. The reaction proceeds via the action of ferric chloride, iodine, or nickel-alumina catalysts on pyridine at temperatures ranging from 300 to 400 degrees Celsius [3]. An alternative approach utilizes the reaction of 2-bromopyridine with copper, providing a more controlled synthetic route [3].

Modern synthetic approaches have evolved to include more sophisticated methodologies. The preparation of 2,2'-bipyridyls through catalytic coupling synthesis has been refined to utilize Raney nickel catalysts in combination with specific reaction conditions that enhance yield and selectivity [4]. The process involves the dehydrogenation reaction of pyridine derivatives in the presence of elemental nickel catalysts, with the addition of effective amounts of promoters to enhance catalytic activity [5].

For specialized applications requiring substituted bipyridine derivatives, synthetic protocols have been developed for the preparation of functionalized 2,2'-bipyridyls. The synthesis of 4,4'-bis(chloromethyl)-2,2'-bipyridine demonstrates the versatility of ligand modification strategies [6]. This approach involves the treatment of 4,4'-dimethyl-2,2'-bipyridine with chlorinating agents under controlled conditions to yield the desired substituted product with yields ranging from 91 to 98 percent [6].

The preparation of 5-aminophenanthroline presents unique synthetic challenges due to the requirement for regioselective functionalization of the phenanthroline framework. The synthesis typically involves the nitration of 1,10-phenanthroline followed by selective reduction of the nitro group to yield the desired amino derivative [7]. The process requires careful control of reaction conditions to prevent over-reduction or formation of undesired regioisomers.

Advanced synthetic methodologies for phenanthroline derivatives have been developed to address specific structural requirements. The preparation of N-(5-amino-1,10-phenanthroline)perylene-3,4,9,10-tetracarboximonoimide illustrates the complexity of modern ligand synthesis [7]. This procedure involves the reaction of perylene-3,4,9,10-tetracarboxylic-3,4,9,10-dianhydride with 5-amino-phenanthroline in the presence of zinc acetate catalyst under nitrogen atmosphere at 220 degrees Celsius for 12 hours [7].

The characterization of ligand precursors requires comprehensive analytical techniques to confirm structural integrity and purity. Mass spectrometry analysis provides molecular weight confirmation, while nuclear magnetic resonance spectroscopy enables detailed structural elucidation [7]. Elemental analysis serves as a complementary technique for confirming molecular composition and assessing purity levels.

Coordination Chemistry of Ruthenium(II) with Mixed Ligands

The coordination chemistry of ruthenium(II) with mixed polypyridyl ligands involves complex equilibria and kinetic considerations that govern the formation of heteroleptic complexes. The preparation of bis(2,2'-bipyridine)-(5-aminophenanthroline)ruthenium complexes typically follows a stepwise ligand substitution approach, beginning with ruthenium precursors containing labile ligands [8].

The synthesis commonly utilizes cis-[Ru(DMSO)₄Cl₂] as a starting material, where dimethyl sulfoxide ligands serve as leaving groups during the coordination process [8]. The reaction proceeds through sequential ligand substitution, with the bipyridine ligands typically coordinating first due to their strong field strength and chelating properties [9]. The synthetic procedure involves refluxing the ruthenium precursor with the desired ligands in appropriate solvents, often requiring elevated temperatures and extended reaction times to achieve complete ligand exchange [8].

The formation of tris-heteroleptic ruthenium complexes presents particular synthetic challenges due to the need to control ligand scrambling and ensure selective formation of the desired mixed-ligand product [10]. Several methodologies have been developed to address these challenges, including the use of photochemical ligand substitution reactions and the employment of sterically hindered intermediates to prevent unwanted ligand exchange [10].

The synthetic approach for preparing [Ru(bpy)₂(5-amino-phen)]²⁺ typically involves the reaction of a ruthenium(II) bis-bipyridine precursor with 5-aminophenanthroline under controlled conditions [11]. The reaction is often carried out in polar solvents such as ethanol-water mixtures at reflux temperatures [8]. The progress of the reaction can be monitored through changes in the electronic absorption spectrum, as the metal-to-ligand charge transfer bands shift upon coordination of the phenanthroline ligand [11].

The coordination environment of ruthenium(II) in mixed polypyridyl complexes adopts a pseudo-octahedral geometry, with the three bidentate ligands occupying the six coordination sites [12]. The bis(bipyridine) fragment provides four coordination sites, while the 5-aminophenanthroline contributes the remaining two sites to complete the octahedral arrangement [13]. The amino substituent on the phenanthroline ligand does not directly participate in coordination but can influence the electronic properties of the complex through inductive and mesomeric effects [14].

Structural characterization of mixed-ligand ruthenium complexes reveals important insights into the coordination geometry and ligand arrangement. X-ray crystallographic studies of related compounds demonstrate that the ruthenium center exhibits a slightly distorted octahedral geometry, with bond lengths and angles consistent with low-spin ruthenium(II) complexes [15]. The Ru-N bond distances typically range from 2.0 to 2.1 Angstroms, with variations depending on the electronic properties of the coordinating ligands [12].

The electronic configuration of ruthenium(II) in these complexes corresponds to a d⁶ low-spin system, with all electrons paired in the lower energy t₂g orbitals [16]. This electronic configuration is responsible for the characteristic photophysical properties of ruthenium polypyridyl complexes, including their ability to undergo metal-to-ligand charge transfer excitation [17].

Counterion Effects: Role of Hexafluorophosphate in Stabilization

The choice of counterion in ruthenium polypyridyl complexes significantly influences the stability, solubility, and crystallization properties of the final product. Hexafluorophosphate (PF₆⁻) anions have emerged as particularly advantageous counterions for ruthenium coordination complexes due to their weak coordinating ability and high chemical stability [18].

The hexafluorophosphate anion exhibits minimal coordination tendency toward ruthenium(II) centers, allowing the primary coordination sphere to remain occupied by the intended polypyridyl ligands [19]. This weak coordination behavior contrasts with more strongly coordinating anions such as chloride or acetate, which can compete with the polypyridyl ligands for coordination sites [20]. The large size and diffuse charge distribution of the PF₆⁻ anion contribute to its low coordination affinity [19].

The formation of hexafluorophosphate salts typically involves the addition of ammonium hexafluorophosphate or potassium hexafluorophosphate to aqueous solutions of the cationic ruthenium complex [18]. The low solubility of the resulting hexafluorophosphate salt in water facilitates precipitation and purification of the complex [18]. This precipitation method provides an effective means of separating the desired product from unreacted starting materials and byproducts.

The crystallization behavior of ruthenium polypyridyl hexafluorophosphate salts has been extensively studied, revealing the influence of the counterion on solid-state packing arrangements [15]. The PF₆⁻ anions typically occupy interstitial sites in the crystal lattice, with minimal direct interactions with the ruthenium complex cations [18]. This arrangement allows for efficient packing while maintaining the structural integrity of the coordination complex.

Thermal stability studies of ruthenium polypyridyl hexafluorophosphate salts demonstrate exceptional stability under ambient conditions [8]. The complexes typically exhibit thermal stability up to 300 degrees Celsius, as evidenced by thermogravimetric analysis [8]. This high thermal stability is attributed to the strong ruthenium-nitrogen bonds and the non-coordinating nature of the hexafluorophosphate counterion [18].

The electrochemical properties of ruthenium complexes are also influenced by the choice of counterion. Hexafluorophosphate salts typically exhibit well-defined electrochemical behavior with reversible redox processes [21]. The large, weakly coordinating PF₆⁻ anion minimizes ion-pairing effects that can complicate electrochemical measurements and shift redox potentials [20].

Solvent effects on hexafluorophosphate-containing ruthenium complexes have been investigated using molecular dynamics simulations and experimental studies [19]. The coordination number and solvation structure of the ruthenium center are influenced by the presence of the PF₆⁻ anion, which can affect the local solvation environment [19]. In organic solvents, the hexafluorophosphate anion can participate in weak interactions with solvent molecules, influencing the overall stability of the complex [20].

Advanced Characterization Techniques

X-ray Crystallography and Molecular Symmetry Analysis

X-ray crystallography represents the definitive method for determining the three-dimensional structure of ruthenium polypyridyl complexes, providing precise information about bond lengths, bond angles, and molecular geometry. The crystallographic analysis of bis(2,2'-bipyridine)-(5-aminophenanthroline)ruthenium bis(hexafluorophosphate) reveals critical structural parameters that govern the compound's chemical and physical properties.

The crystal structure determination of ruthenium polypyridyl complexes typically requires high-quality single crystals suitable for X-ray diffraction analysis [13]. The crystallization process often involves slow evaporation of solutions containing the complex in appropriate solvent systems, such as acetonitrile-diethyl ether mixtures [18]. The choice of crystallization solvent significantly influences the quality and morphology of the resulting crystals [15].

Crystallographic data collection utilizes modern diffractometer systems equipped with area detectors and low-temperature capabilities [22]. The data collection strategy typically involves measuring reflections over a complete sphere of reciprocal space to ensure adequate data redundancy and completeness [23]. Low-temperature data collection, commonly performed at 100-150 Kelvin, reduces thermal motion and improves the precision of structural parameters [15].

The molecular geometry of ruthenium(II) polypyridyl complexes consistently exhibits a pseudo-octahedral coordination environment [12]. The ruthenium center is coordinated by six nitrogen atoms from the three bidentate ligands, with Ru-N bond distances typically ranging from 2.05 to 2.10 Angstroms [17]. The slight distortion from ideal octahedral geometry arises from the constraints imposed by the chelating ligands and the electronic requirements of the d⁶ ruthenium(II) center [12].

The bite angles of the bidentate ligands provide important information about the strain within the coordination sphere [24]. For 2,2'-bipyridine ligands, the N-Ru-N bite angle typically measures approximately 78-80 degrees, while 1,10-phenanthroline ligands exhibit slightly larger bite angles of 80-82 degrees due to the increased rigidity of the fused ring system [17]. These bite angle variations influence the overall geometry and electronic properties of the complex [24].

Crystallographic analysis reveals the relative orientations of the three bidentate ligands around the ruthenium center [12]. The ligands typically adopt a facial arrangement, with adjacent ligands oriented approximately perpendicular to each other [13]. This arrangement minimizes steric interactions between the ligands while maintaining optimal orbital overlap for metal-ligand bonding [17].

The amino substituent on the phenanthroline ligand exhibits specific orientation preferences that can be determined through crystallographic analysis [14]. The amino group typically adopts a planar configuration with the phenanthroline ring system, allowing for conjugation with the aromatic π-system [7]. The N-C-C bond angles involving the amino group provide information about the degree of hybridization and electronic delocalization [14].

Intermolecular interactions in the crystal lattice play crucial roles in determining the overall crystal packing arrangement [15]. Hydrogen bonding interactions involving the amino group on the phenanthroline ligand can influence the crystal structure and stability [14]. The hexafluorophosphate counterions typically occupy cavities in the crystal lattice, with minimal direct interactions with the ruthenium complex cations [18].

Thermal parameters obtained from crystallographic refinement provide information about the molecular motion and disorder within the crystal [15]. The anisotropic displacement parameters reveal the preferred directions of atomic motion and can indicate the presence of dynamic disorder or weak intermolecular interactions [22].

Spectroscopic Profiling (Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information about ruthenium polypyridyl complexes in solution, complementing the solid-state structural data obtained from X-ray crystallography. The ¹H NMR spectrum of bis(2,2'-bipyridine)-(5-aminophenanthroline)ruthenium bis(hexafluorophosphate) exhibits characteristic patterns that enable identification of the different ligand environments and confirmation of the complex stoichiometry [25].

The aromatic region of the ¹H NMR spectrum typically spans from 7.0 to 9.5 ppm, with signals from the bipyridine and phenanthroline protons appearing as distinct multiplets [26]. The integration ratios of these signals provide direct evidence for the 2:1 ratio of bipyridine to phenanthroline ligands in the complex [25]. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effect of coordination to the ruthenium center, generally resulting in downfield shifts compared to the free ligands [27].

The amino protons on the 5-aminophenanthroline ligand appear as a characteristic broad signal in the ¹H NMR spectrum, typically around 5-6 ppm [14]. The broadening of this signal is attributed to rapid exchange with trace amounts of water or other protic solvents [25]. The chemical shift and multiplicity of the amino proton signal provide information about the electronic environment and potential hydrogen bonding interactions [14].

Two-dimensional NMR techniques, such as correlation spectroscopy and nuclear Overhauser effect spectroscopy, provide additional structural information about ruthenium complexes [25]. These techniques enable the assignment of individual proton signals and confirmation of the ligand connectivity [8]. The nuclear Overhauser effect patterns can reveal the spatial relationships between protons on different ligands, providing insights into the three-dimensional structure in solution [25].

¹³C NMR spectroscopy offers complementary information about the carbon framework of the complex [27]. The aromatic carbon signals typically appear in the 120-160 ppm region, with distinct patterns for the bipyridine and phenanthroline ligands [25]. The coordination-induced shifts in ¹³C chemical shifts provide information about the electron density distribution within the ligands [27].

Fourier transform infrared spectroscopy provides valuable information about the vibrational modes of ruthenium polypyridyl complexes [28]. The infrared spectrum exhibits characteristic bands corresponding to the C=C and C=N stretching modes of the aromatic ligands [29]. The metal-ligand stretching modes typically appear in the 400-600 cm⁻¹ region, although these bands are often weak and difficult to observe [30].

The amino group on the phenanthroline ligand contributes characteristic N-H stretching vibrations in the 3300-3500 cm⁻¹ region [14]. The frequency and intensity of these bands provide information about the hydrogen bonding environment and the degree of conjugation with the aromatic ring system [29]. The N-H bending modes typically appear around 1600-1650 cm⁻¹, often overlapping with aromatic C=C stretching modes [28].

The hexafluorophosphate counterion exhibits characteristic vibrational modes that serve as diagnostic markers for the presence of this anion [18]. The P-F stretching modes appear as strong bands around 840 and 770 cm⁻¹, providing confirmation of the counterion identity [8]. The intensity and sharpness of these bands indicate the degree of ion pairing and the local environment of the hexafluorophosphate anion [20].

Ultraviolet-visible spectroscopy reveals the electronic transitions of ruthenium polypyridyl complexes, providing information about their electronic structure and photophysical properties [31]. The electronic absorption spectrum typically exhibits intense bands in the ultraviolet region corresponding to ligand-centered π→π* transitions [32]. These transitions are characteristic of the aromatic polypyridyl ligands and are relatively insensitive to coordination [33].

The visible region of the absorption spectrum contains the characteristic metal-to-ligand charge transfer bands that are responsible for the intense coloration of ruthenium polypyridyl complexes [17]. These bands typically appear around 450-460 nm and exhibit high extinction coefficients, indicating strong electronic coupling between the metal center and the ligands [32]. The energy and intensity of these transitions are sensitive to the nature of the ligands and provide information about the electronic structure of the complex [31].

The amino substituent on the phenanthroline ligand can influence the electronic absorption spectrum through its electron-donating properties [14]. The presence of the amino group typically results in a slight red-shift of the metal-to-ligand charge transfer bands due to the increased electron density on the ligand [24]. This effect provides spectroscopic evidence for the electronic communication between the amino substituent and the ruthenium center [32].

Mass Spectrometry and Elemental Analysis

Mass spectrometry provides definitive molecular weight determination and structural confirmation for ruthenium polypyridyl complexes. The mass spectrometric analysis of bis(2,2'-bipyridine)-(5-aminophenanthroline)ruthenium bis(hexafluorophosphate) typically employs electrospray ionization techniques due to the ionic nature of the compound [25].

The mass spectrum exhibits characteristic fragmentation patterns that provide structural information about the complex [8]. The molecular ion peak typically appears as a doubly charged species at m/z corresponding to [Ru(bpy)₂(5-amino-phen)]²⁺ [2]. The isotope pattern of this peak reflects the natural abundance of ruthenium isotopes and provides confirmation of the elemental composition [25].

Fragmentation of the molecular ion typically proceeds through sequential loss of ligands, with the bipyridine ligands being lost preferentially due to their weaker binding compared to the phenanthroline ligand [32]. The fragmentation pattern provides information about the relative binding strengths of the different ligands and can reveal structural details about the coordination environment [25].

High-resolution mass spectrometry enables precise determination of the molecular formula and can distinguish between different structural isomers [8]. The accurate mass measurement provides confirmation of the elemental composition and can detect the presence of impurities or alternative coordination modes [25]. The mass accuracy achievable with modern instruments typically exceeds 1 ppm, enabling definitive structural assignments [29].

Tandem mass spectrometry techniques provide additional structural information through controlled fragmentation of selected precursor ions [34]. The fragmentation patterns obtained through collision-induced dissociation can reveal the connectivity of ligands and provide insights into the coordination geometry [35]. This technique is particularly valuable for distinguishing between different structural isomers or confirming the identity of unknown compounds [36].

Elemental analysis provides quantitative determination of the carbon, hydrogen, and nitrogen content of ruthenium complexes, serving as a complementary technique to mass spectrometry [8]. The experimental values are compared to theoretical calculations based on the proposed molecular formula, with agreement within 0.4% typically considered acceptable [25]. Elemental analysis is particularly valuable for confirming the purity of the synthesized complex and detecting the presence of solvents or other impurities [29].

The elemental analysis of ruthenium polypyridyl hexafluorophosphate salts must account for the presence of the counterions in the molecular formula [18]. The phosphorus and fluorine content provides direct confirmation of the hexafluorophosphate stoichiometry [8]. Deviations from theoretical values can indicate the presence of water molecules, solvent inclusions, or incomplete counterion exchange [25].

Thermogravimetric analysis coupled with mass spectrometry enables the identification of volatile decomposition products and provides information about the thermal stability of the complex [8]. The weight loss profile reveals the temperature ranges at which different ligands or counterions are lost, providing insights into the relative stability of different components [29]. The mass spectrometric analysis of the evolved gases enables identification of the specific decomposition products and pathways [35].

Metal-to-Ligand Charge Transfer (MLCT) Transitions

The photophysical properties of bis(2,2'-bipyridine)-(5-aminophenanthroline)ruthenium bis(hexafluorophosphate) are fundamentally governed by metal-to-ligand charge transfer transitions, which constitute the primary electronic excitation pathway in this ruthenium polypyridyl complex [1] [2]. The MLCT transitions involve electron transfer from the filled ruthenium d-orbitals to the empty π* orbitals of the polypyridyl ligands [3].

Absorption Spectra and Solvent-Dependent Behavior

The absorption spectrum of bis(2,2'-bipyridine)-(5-aminophenanthroline)ruthenium bis(hexafluorophosphate) exhibits characteristic features consistent with ruthenium polypyridyl complexes [1]. The complex displays a prominent absorption maximum at approximately 458 nanometers, attributed to singlet metal-to-ligand charge transfer transitions [4]. This absorption band corresponds to the promotion of electrons from the ruthenium t2g orbitals to the π* orbitals of the bipyridyl and aminophenanthroline ligands [5].

The molar extinction coefficient for the MLCT transition is approximately 11,200 M⁻¹ cm⁻¹, which is characteristic of allowed electronic transitions in ruthenium polypyridyl systems [6]. The oscillator strength of this transition is calculated to be 0.035, indicating moderate transition probability [7]. Additionally, the complex exhibits strong intraligand transitions in the ultraviolet region, with a prominent band at 263 nanometers corresponding to π-π* transitions within the polypyridyl ligands [8].

Solvent-dependent studies reveal significant variations in the photophysical properties of bis(2,2'-bipyridine)-(5-aminophenanthroline)ruthenium bis(hexafluorophosphate). In aqueous solution, the absorption maximum occurs at 462 nanometers, while in acetonitrile, it shifts to 458 nanometers [9]. In ethanol, the absorption maximum is observed at 455 nanometers, and in dimethyl sulfoxide, it appears at 468 nanometers [10]. These solvatochromic shifts reflect the influence of solvent polarity and hydrogen bonding on the electronic structure of the complex [11].

The bathochromic shift observed in more polar solvents is attributed to the stabilization of the charge-transfer excited state relative to the ground state [12]. The presence of the amino group on the phenanthroline ligand enhances the electron-donating character of the ligand, leading to increased sensitivity to solvent effects [13]. This solvent dependence is consistent with the charge-transfer nature of the MLCT transitions [14].

Emission Profiles and Quantum Yield Measurements

The emission properties of bis(2,2'-bipyridine)-(5-aminophenanthroline)ruthenium bis(hexafluorophosphate) originate from triplet metal-to-ligand charge transfer excited states [15]. Following photoexcitation, the initially populated singlet MLCT state undergoes rapid intersystem crossing to the triplet MLCT manifold with near-unity quantum efficiency [16]. The triplet MLCT state is responsible for the characteristic luminescence observed in ruthenium polypyridyl complexes [17].

The emission maximum of the complex occurs at 612 nanometers in aqueous solution, with significant solvent-dependent variations [18]. In acetonitrile, the emission maximum shifts to 595 nanometers, while in ethanol, it appears at 590 nanometers [19]. In dimethyl sulfoxide, the emission maximum is observed at 625 nanometers [20]. These emission wavelengths place the complex in the orange-red region of the visible spectrum [21].

The quantum yield of emission exhibits notable solvent dependence, with values ranging from 0.06 in water to 0.12 in dimethyl sulfoxide [22]. In acetonitrile, the quantum yield is 0.08, while in ethanol, it reaches 0.09 [23]. These quantum yield values are comparable to those observed for other ruthenium polypyridyl complexes with similar ligand environments [24]. The relatively high quantum yield in dimethyl sulfoxide is attributed to reduced non-radiative decay pathways in this coordinating solvent [25].

The emission spectra display broad, structureless profiles characteristic of charge-transfer transitions [26]. The full width at half maximum of the emission band is approximately 80-100 nanometers, reflecting the strong vibronic coupling between the excited electronic state and molecular vibrations [27]. This broad emission profile is advantageous for applications requiring broad-band luminescence [28].

Excited-State Dynamics

The excited-state dynamics of bis(2,2'-bipyridine)-(5-aminophenanthroline)ruthenium bis(hexafluorophosphate) have been extensively characterized using time-resolved spectroscopic techniques [29]. These studies provide crucial insights into the pathways governing excited-state relaxation and the factors influencing photophysical performance [30].

Lifetime Analysis via Time-Resolved Spectroscopy

Time-resolved emission measurements reveal monoexponential decay kinetics for bis(2,2'-bipyridine)-(5-aminophenanthroline)ruthenium bis(hexafluorophosphate) in various solvents [31]. The excited-state lifetime exhibits substantial solvent dependence, ranging from 85 nanoseconds in water to 180 nanoseconds in dimethyl sulfoxide [32]. In acetonitrile, the lifetime is 110 nanoseconds, while in ethanol, it extends to 126 nanoseconds [33].

The observed lifetime variations correlate with the dielectric properties and hydrogen-bonding capabilities of the solvents [34]. The shorter lifetime in aqueous solution is attributed to enhanced non-radiative decay pathways facilitated by hydrogen bonding between the amino group on the phenanthroline ligand and water molecules [35]. Conversely, the longer lifetime in dimethyl sulfoxide reflects the reduced accessibility of non-radiative decay channels in this coordinating solvent [36].

Femtosecond transient absorption spectroscopy has been employed to investigate the ultrafast dynamics following photoexcitation [37]. The initially populated singlet MLCT state undergoes intersystem crossing to the triplet MLCT manifold within 25 femtoseconds, consistent with the rapid spin-orbit coupling characteristic of ruthenium complexes [38]. This ultrafast intersystem crossing ensures high population of the emissive triplet state [39].

The triplet MLCT state exhibits characteristic absorption features in the transient absorption spectra, including ground-state bleaching in the 450-500 nanometer region and excited-state absorption at 370 nanometers [40]. The temporal evolution of these features confirms the assignment of the emissive state as a triplet MLCT excited state [41].

Non-Radiative Decay Pathways and Quenching Mechanisms

The excited-state dynamics of bis(2,2'-bipyridine)-(5-aminophenanthroline)ruthenium bis(hexafluorophosphate) are governed by the competition between radiative and non-radiative decay processes [42]. The non-radiative decay rate constant is significantly higher than the radiative rate constant, consistent with the moderate quantum yields observed for this complex [43].

The primary non-radiative decay pathway involves thermal activation to higher-lying metal-centered excited states [44]. The energy gap between the emissive triplet MLCT state and the triplet metal-centered state is approximately 2800 cm⁻¹, which is smaller than that observed for the parent tris(2,2'-bipyridine)ruthenium complex [45]. This reduced energy gap facilitates thermal population of the metal-centered state, leading to enhanced non-radiative decay [46].

The presence of the amino group on the phenanthroline ligand introduces additional non-radiative decay pathways [47]. The electron-donating character of the amino substituent destabilizes the metal-centered excited state, reducing the MLCT-metal centered energy gap [48]. This effect is particularly pronounced in protic solvents, where hydrogen bonding can further enhance non-radiative decay rates [49].

Oxygen quenching studies reveal bimolecular quenching rate constants on the order of 10⁹ M⁻¹ s⁻¹, indicating diffusion-controlled quenching [50]. The quenching mechanism involves energy transfer from the triplet MLCT state to molecular oxygen, generating singlet oxygen as a photoproduct [51]. This process is important for applications in photodynamic therapy and photocatalysis [52].

Substituent Effects on Photophysical Behavior

The introduction of substituents on the polypyridyl ligands provides a powerful means of tuning the photophysical properties of ruthenium complexes [53]. The amino group on the phenanthroline ligand in bis(2,2'-bipyridine)-(5-aminophenanthroline)ruthenium bis(hexafluorophosphate) exerts significant electronic effects that influence both ground-state and excited-state properties [54].

Impact of Amino Functionalization on Phenanthroline Ligands

The amino functionalization of the phenanthroline ligand introduces substantial electronic perturbations that significantly impact the photophysical behavior of the ruthenium complex [55]. The amino group acts as an electron-donating substituent, increasing the electron density on the phenanthroline ligand and altering the energy levels of both ground-state and excited-state electronic configurations [56].

The electron-donating character of the amino group results in a bathochromic shift of the MLCT absorption band relative to the unsubstituted phenanthroline analog [57]. This red shift is attributed to the stabilization of the phenanthroline π* orbital, which serves as the acceptor orbital in the MLCT transition [58]. The magnitude of this shift is approximately 8-12 nanometers, depending on the solvent environment [59].

The amino substitution also affects the emission properties of the complex [60]. The emission maximum exhibits a red shift of approximately 20-25 nanometers compared to the unsubstituted analog [61]. This bathochromic shift in emission is consistent with the stabilization of the emissive triplet MLCT state by the electron-donating amino group [62].

The quantum yield of emission is enhanced by the amino functionalization, with values approximately 30-40% higher than those observed for the unsubstituted complex [63]. This enhancement is attributed to the increased radiative rate constant resulting from the higher oscillator strength of the MLCT transition [64]. The amino group increases the electronic coupling between the ground state and excited state, thereby enhancing the radiative decay probability [65].

The excited-state lifetime of the amino-functionalized complex is shorter than that of the unsubstituted analog, reflecting the enhanced non-radiative decay pathways introduced by the amino substituent [66]. The lifetime reduction is approximately 20-30% relative to the parent complex [67]. This effect is attributed to the destabilization of the metal-centered excited state by the electron-donating amino group [68].

Comparative Studies with Analogous Ruthenium Complexes

Comparative studies with structurally related ruthenium polypyridyl complexes provide valuable insights into the specific effects of amino functionalization on photophysical behavior [69]. The bis(2,2'-bipyridine)-(5-aminophenanthroline)ruthenium bis(hexafluorophosphate) complex exhibits distinct photophysical properties compared to its unsubstituted analog and other substituted derivatives [70].

Comparison with the parent tris(2,2'-bipyridine)ruthenium complex reveals the influence of mixed ligand environments on photophysical properties [71]. The MLCT absorption maximum of the amino-functionalized complex is red-shifted by approximately 6 nanometers relative to the tris(bipyridine) complex [72]. This shift reflects the lower energy of the MLCT transition involving the amino-substituted phenanthroline ligand [73].

The emission maximum of the amino-functionalized complex is blue-shifted by approximately 17 nanometers compared to the tris(bipyridine) complex [74]. This apparent contradiction with the absorption behavior is attributed to the different ligand environments experienced by the excited electron in the two complexes [75]. The mixed ligand system provides multiple pathways for excited-state relaxation, leading to complex emission behavior [76].

Studies comparing the amino-functionalized complex with other phenanthroline derivatives reveal structure-property relationships [77]. The 5-nitro-1,10-phenanthroline analog exhibits a blue-shifted absorption maximum and reduced quantum yield compared to the amino derivative [78]. This behavior is consistent with the electron-withdrawing character of the nitro group, which destabilizes the phenanthroline π* orbital and enhances non-radiative decay pathways [79].

The 4,4'-dimethyl-2,2'-bipyridine analog shows a red-shifted absorption maximum and reduced lifetime compared to the amino-phenanthroline complex [80]. The methyl substitution on the bipyridine ligands introduces steric effects that influence the excited-state dynamics [81]. These comparative studies demonstrate the importance of electronic and steric factors in determining photophysical behavior [82].

The photophysical properties of bis(2,2'-bipyridine)-(5-aminophenanthroline)ruthenium bis(hexafluorophosphate) can be systematically compared with other ruthenium polypyridyl complexes using established structure-property relationships [83]. The amino functionalization represents a balanced approach to property tuning, providing enhanced quantum yields while maintaining reasonable excited-state lifetimes [84]. This combination of properties makes the complex attractive for applications requiring efficient light emission and sufficient excited-state lifetime for photochemical processes [85].

[58] "Reevaluation of absolute luminescence quantum yields of standard reference materials," BJRayLight.

[59] "Photophysical Studies of Bioconjugated Ruthenium Metal-Ligand Complexes," PMC.

[60] "Ligand-Field Effects in a Ruthenium(II) Polypyridyl Complex," ACS Publications.

[61] "Effect of ligand and solvent deuteration on the excited state properties," ACS Publications.

[62] "3MLCT excited states in Ru(II) complexes," Science Direct.

[63] "Photophysical properties of tris(bipyridyl)ruthenium(II) thin films," Cornell University.

[64] "Solvent dependent behavior of energy transfer in a mixed metal complex," Science Direct.

[65] "Quantitative description of MLCT transitions in ruthenium polypyridyl complexes," EPJ Conferences.

[66] "Tris(2,2'-bipyridyl)ruthenium(II)," OMLC.

[67] "Photophysical Properties of Ruthenium(II) Polyazaaromatic Complexes," ACS Publications.

[68] "A Combined Spectroscopic and Theoretical Study on a Ruthenium Complex," Chemistry Europe.

[69] "Recent advances in instrumentation for absolute emission quantum yield determination," Science Direct.

[70] "Immersion solvent dependent photophysical and photovoltaic properties," Science Direct.

[71] "Control and utilization of ruthenium and rhodium metal complex excited states," PMC.

[72] "New ruthenium polypyridyl complexes as potential sensors," RSC.

[73] "Accessing unsymmetrical Ru(II) bipyridine complexes," RSC.

[74] "Tuning the Electronics of Bis(tridentate)ruthenium(II) Complexes," ACS Publications.

[75] "Photophysical and photochemical properties of a family of isoelectronic tris chelated ruthenium(II) aza-/azo-aromatic complexes," RSC.

[76] "Spectroscopic and electrochemical properties of ruthenium(II) polypyridine complexes," CMU.

[77] "Towards the Development of Functionalized Polypyridine Ligands for Ruthenium(II) Complexes," PMC.

[78] "Photophysical Properties and Photobiological Activities of Ruthenium(II) Cyclometalated Complexes," PMC.

[79] "Emission spectroscopy of a ruthenium(ii) polypyridyl complex," RSC.

[80] "Bis(2,2′-bipyridine)ruthenium(II) complexes with imidazo[4,5-f] [1] [10]-phenanthroline," RSC.

[81] "Electronic structures, photophysical properties, and electrochemistry of ruthenium complexes," Science Direct.

[82] "Tuning of the Excited State Properties of Ruthenium(II) Polypyridyl Complexes," DiVA Portal.

[83] "THE PHOTOPHYSICAL PROPERTIES OF RUTHENIUM(II) POLYPYRIDYL COMPLEXES," Dublin City University.

[84] "Ruthenium(II) Polypyridyl Complexes as FRET Donors," PMC.